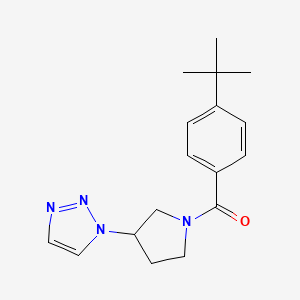

![molecular formula C23H30N2O4S B2482347 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide CAS No. 922003-51-8](/img/structure/B2482347.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

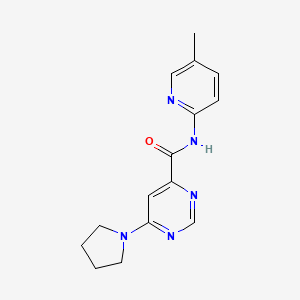

The benzo[b][1,4]oxazepine scaffold and its sulfonamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The specific compound , due to its complex structure, is likely synthesized through multicomponent reactions or intramolecular cyclization processes that allow for the efficient construction of the tetrahydrobenzo[b][1,4]oxazepine core.

Synthesis Analysis

Multicomponent reactions involving 2-aminophenols, Meldrum's acid, and isocyanides have been employed for the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, offering a versatile approach to constructing these heterocyclic frameworks with good to excellent yields under ambient conditions (Shaabani et al., 2010).

Molecular Structure Analysis

The crystal structure determination of related compounds reveals detailed insights into the molecular geometry, including bond lengths and angles, which are crucial for understanding the electronic distribution and reactivity of the benzo[b][1,4]oxazepine ring system. The molecular docking studies of similar sulfonamide derivatives as enzyme inhibitors highlight the importance of structural analysis in identifying interaction sites and designing molecules with enhanced biological activities (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzo[b][1,4]oxazepines exhibit a range of chemical reactivities, including susceptibility to nucleophilic attack and participation in coupling reactions. The presence of a sulfonamide group introduces additional sites for chemical modifications, enabling the synthesis of a wide array of derivatives with varied biological properties. Intramolecular sp(3) C-arylation of N-benzyl-2-nitrobenzenesulfonamides is one such reaction that leads to the formation of advanced intermediates useful for constructing nitrogenous heterocycles (Kisseljova et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis and Spectroscopic Studies : A study by Almansour et al. (2016) focused on synthesizing benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds, including analogs of tetrahydrobenzo[b][1,4]oxazepine, were analyzed for their molecular structures, charge distributions, and electrophilic/nucleophilic reactivity using spectroscopic methods and X-ray diffraction (Almansour et al., 2016).

Chemical Synthesis Techniques

- One-Pot Multicomponent Syntheses : Shaabani et al. (2010) developed a one-pot multicomponent reaction process for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives. This method was noted for its efficiency and good yield at ambient temperatures (Shaabani et al., 2010).

Photophysical Properties

- Photophysical Properties Study : Petrovskii et al. (2017) investigated the photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolyheterocycle related to dibenzo[b,f][1, 4]oxazepines. They observed strong blue emission in dichloromethane, indicating potential applications in optoelectronics (Petrovskii et al., 2017).

Enzyme Inhibition

- Carbonic Anhydrase Inhibitors : Sapegin et al. (2018) created a novel class of [1,4]oxazepine-based primary sulfonamides with strong inhibition of human carbonic anhydrases. This highlights potential therapeutic applications, especially considering the dual role of the primary sulfonamide functionality in the cyclocondensation process and as an enzyme prosthetic group (Sapegin et al., 2018).

Eigenschaften

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-6-13-25-20-14-18(9-12-21(20)29-15-23(4,5)22(25)26)24-30(27,28)19-10-7-17(8-11-19)16(2)3/h7-12,14,16,24H,6,13,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKVSBRXYSLPKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2482273.png)

![3-Bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]indole](/img/structure/B2482274.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2482275.png)

![2-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2482281.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide](/img/structure/B2482282.png)